methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate
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Overview
Description
Methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate is a chemical compound with the molecular formula C15H12ClNO5. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a pyran ring, a chlorobenzoyl group, and a methyl ester group.
Preparation Methods
The synthesis of methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate typically involves several steps. One common method includes the reaction of 3-chlorobenzoyl chloride with 6-methyl-2-oxo-2H-pyran-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
Methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyran ring and methyl ester group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate can be compared with other similar compounds, such as:
Methyl 3-[(3-chlorobenzoyl)amino]benzoate: This compound has a similar structure but lacks the pyran ring, which affects its reactivity and applications.
Methyl 3-[(3-chlorobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate: This compound is similar but does not have the methyl group at the 6-position, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 5-[(3-chlorobenzoyl)amino]-2-methyl-6-oxopyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-8-11(14(19)21-2)7-12(15(20)22-8)17-13(18)9-4-3-5-10(16)6-9/h3-7H,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWLBIBELMERLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)O1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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